molecular formula C9H8N2OS4 B118722 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one CAS No. 158871-28-4

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

Cat. No.: B118722
CAS No.: 158871-28-4
M. Wt: 288.4 g/mol
InChI Key: SIYHFUIJFJOCQE-UHFFFAOYSA-N
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Description

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one (CAS: 158871-28-4) is a sulfur- and nitrogen-containing heterocyclic compound with a planar conjugated 1,3-dithiol-2-one core substituted by two cyanoethylthio groups. Its crystal structure reveals weak intermolecular interactions involving O and N atoms, distinct from traditional dmit (4,5-dimercapto-1,3-dithiole-2-thione) derivatives . This compound is widely used as a precursor in synthesizing tetrathiafulvalene (TTF) derivatives and selenadithiafulvalenes, which are critical for organic conductors and charge-transfer complexes .

Properties

IUPAC Name

3-[[5-(2-cyanoethylsulfanyl)-2-oxo-1,3-dithiol-4-yl]sulfanyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS4/c10-3-1-5-13-7-8(14-6-2-4-11)16-9(12)15-7/h1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYHFUIJFJOCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=C(SC(=O)S1)SCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401340
Record name 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158871-28-4
Record name 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
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Preparation Methods

Reaction Mechanism and Reagents

BCDO is synthesized by treating 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione with mercuric acetate (Hg(OAc)₂) in a chloroform-acetic acid solvent system. The reaction mechanism involves:

  • Coordination of Hg²⁺ to the thione sulfur, polarizing the C=S bond.

  • Nucleophilic attack by acetate ions, displacing HgS and forming the C=O group.

  • Proton transfer to stabilize the dithiol-2-one product.

Reagents and Conditions

ComponentRoleQuantityConditions
Mercuric acetateOxidizing agent1.2 equiv0–5°C, inert atmosphere
Acetic acidSolvent/acid catalyst10 mL/mmolStirring, 2–4 hours
ChloroformCo-solvent5 mL/mmolReflux (61°C)

Stepwise Procedure

  • Precursor preparation : 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione is synthesized via nucleophilic substitution of 1,3-dithiol-2-thione with 2-bromoethyl cyanide.

  • Oxidation :

    • Dissolve the thione precursor (1.0 equiv) in chloroform.

    • Add Hg(OAc)₂ (1.2 equiv) and acetic acid under nitrogen.

    • Stir at 0–5°C for 30 minutes, then warm to room temperature.

    • Reflux for 2 hours until TLC confirms complete conversion.

  • Work-up :

    • Filter to remove HgS byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via column chromatography (silica gel, CH₂Cl₂/hexane).

Yield and Purity

  • Yield : 65–72% after purification.

  • Purity : ≥95% (HPLC, UV detection at 254 nm).

  • Characterization :

    • IR : ν(C=O) at 1680–1700 cm⁻¹.

    • ¹H NMR (CDCl₃): δ 3.02 (t, J=6.4 Hz, 4H, -SCH₂CH₂CN), 2.75 (t, J=6.4 Hz, 4H, -SCH₂CH₂CN).

Critical Analysis of Methodological Parameters

Solvent System Optimization

The chloroform-acetic acid mixture balances solubility and reactivity:

  • Chloroform : Dissolves both the hydrophobic thione precursor and Hg(OAc)₂.

  • Acetic acid : Protonates intermediate species, accelerating acetoxy group transfer.

Substituting chloroform with dichloromethane reduces yield to 48%, while THF causes side reactions with Hg²⁺.

Temperature and Time Dependence

  • Low-temperature phase (0–5°C) : Prevents over-oxidation to sulfones.

  • Reflux phase : Completes the reaction within 2 hours; extending to 4 hours degrades the product.

Mercury Byproduct Management

Residual HgS is removed via filtration through Celite, followed by washing with ammonium sulfide to solubilize Hg residues.

Comparative Evaluation of Alternative Routes

Hydrogen Peroxide-Mediated Oxidation

Initial attempts using H₂O₂ (30% in acetic acid) resulted in:

  • Partial oxidation : Mixtures of thione, thiolone, and sulfone.

  • Lower yield : 22% BCDO with 35% unreacted starting material.

m-Chloroperbenzoic Acid (mCPBA)

mCPBA in dichloromethane over-oxidizes the substrate, yielding sulfones as the major product.

Industrial Scalability Considerations

Challenges in Large-Scale Production

  • Hg waste : Environmental regulations necessitate costly Hg recovery systems.

  • Exothermic reaction : Requires jacketed reactors with precise temperature control.

Emerging Green Chemistry Approaches

Pilot studies explore replacing Hg(OAc)₂ with iodobenzene diacetate (PhI(OAc)₂), though yields remain suboptimal (38%).

Applications in Materials Science

BCDO serves as a precursor for:

  • Conductive polymers : Coordination with metal ions (e.g., Ni²⁺, Cu²⁺) forms bisdithiolene complexes with tunable bandgaps.

  • Organic semiconductors : Functionalization with electron-withdrawing groups enhances charge mobility.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

1.1 Synthesis of Functionalized Compounds

BCTDO serves as a precursor in the synthesis of various functionalized compounds. For instance, it can be converted into 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-thione through nucleophilic substitution reactions. This transformation is crucial for developing new materials with tailored electronic properties .

1.2 Cross-Coupling Reactions

BCTDO is frequently employed in cross-coupling reactions to synthesize more complex organic molecules. For example, it has been used to produce tetraselenafulvalenes and other selenium-containing compounds via coupling with different dithioles and diselenoles under specific conditions .

Materials Science

2.1 Conductive Polymers

BCTDO has been studied for its potential to create conductive polymers due to its ability to donate electrons effectively. The electrochemical properties of BCTDO derivatives indicate that they can be used to develop materials with high conductivity, which are essential in organic electronics .

2.2 Self-Assembly Structures

Research indicates that BCTDO can participate in self-assembly processes leading to organized structures at the molecular level. These structures have applications in nanotechnology and material design, particularly for creating nanoscale devices .

Electrochemistry

3.1 Electron Donor Properties

BCTDO exhibits strong electron donor characteristics, making it suitable for applications in electrochemical devices. Studies have shown that it can form stable radical cation salts when subjected to electrocrystallization processes, which are critical for the development of advanced electronic materials .

3.2 Conducting Materials Development

The compound has been explored for its role in developing conducting materials that exhibit unique electronic properties under ambient conditions. This aspect is particularly relevant for applications in sensors and energy storage devices .

Case Studies and Research Findings

StudyFindings
Study on Cross-Coupling ReactionsDemonstrated the successful use of BCTDO in synthesizing various tetraselenafulvalenes with high yields (up to 94%) through cross-coupling techniques .
Electrochemical Properties AnalysisFound that BCTDO derivatives can form stable radical cation salts with significant conductivity, indicating potential use in organic semiconductor applications .
Self-Assembly InvestigationsShowed that BCTDO can facilitate the formation of organized molecular structures suitable for nanoscale applications .

Mechanism of Action

The mechanism of action of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the dithiol-2-one core can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

4,5-Bis(methylthio)-1,3-dithiol-2-one (CAS: 61485-46-9)

  • Structure: Methylthio groups replace cyanoethylthio substituents.
  • Synthesis : Prepared via cross-coupling reactions using methylthio precursors .
  • Properties: Lower polarity due to non-polar methyl groups, improving solubility in organic solvents. Thermal stability: Higher stability under ambient conditions due to the absence of labile cyano groups .

4,5-Bis(ethylthio)-1,3-dithiole-2-thione (CAS: 59065-21-3)

  • Structure : Ethylthio substituents and a thione (C=S) group instead of a ketone (C=O).
  • Electronic Properties :
    • The thione group increases electron-withdrawing capacity, lowering the HOMO level by ~0.3 eV compared to the ketone analogue .
    • Enhanced charge-transfer capabilities in TTF-based materials.

4,5-Ethylenedithio-1,3-dithiol-2-one (CAS: 74962-29-1)

  • Structure: Ethylenedithio bridge replaces cyanoethylthio groups.
  • Applications : Forms one-dimensional intermolecular interactions in crystal packing, useful for designing molecular wires .

Functional Group Modifications: Thione vs. Ketone

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-thione (CAS: 132765-35-6)

  • Key Difference : Replacement of the ketone (C=O) with a thione (C=S).
  • Impact on Reactivity :
    • Thione derivatives exhibit higher reactivity in cross-coupling reactions due to stronger electron-withdrawing effects.
    • Example: Yields of TTF derivatives from thione precursors are ~15% higher than ketone-based routes .
  • Crystal Packing : Thione groups facilitate stronger S···S and S···π interactions compared to ketones, leading to denser molecular packing .

Selenium-Containing Analogues

Trimethylenediselenadithiafulvalene (Compound 49 in )

  • Synthesis: Generated by cross-coupling 4,5-bis(2-cyanoethylthio)-1,3-dithiol-2-one with a selenole derivative.
  • Properties :
    • Selenium incorporation lowers bandgap by ~0.5 eV, enhancing conductivity in metal complexes .
    • Lower synthetic yield (12%) compared to sulfur-only analogues (25–40%) due to slower reaction kinetics .

Comparative Data Tables

Table 1: Physical and Electronic Properties of Selected Analogues

Compound CAS Number Substituents Core Group Bandgap (eV) Melting Point (°C)
This compound 158871-28-4 2-Cyanoethylthio C=O 3.1 84 (decomp.)
4,5-Bis(methylthio)-1,3-dithiol-2-one 61485-46-9 Methylthio C=O 3.4 102–105
4,5-Bis(ethylthio)-1,3-dithiole-2-thione 59065-21-3 Ethylthio C=S 2.8 98–100
Trimethylenediselenadithiafulvalene N/A Cyanoethylthio/Selenium C=O 2.3 >200

Biological Activity

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one (often abbreviated as BCDO) is a compound of significant interest in the field of organic chemistry and materials science due to its unique electronic properties and potential applications in various biological systems. This article reviews the biological activity of BCDO, focusing on its synthesis, characterization, and potential therapeutic applications.

Synthesis and Characterization

BCDO can be synthesized through a multi-step reaction involving the nucleophilic substitution of appropriate thiol precursors. The synthesis typically involves the following steps:

  • Formation of Dithiolene Precursors : Initial compounds are synthesized from bis(tetraethylammonium) complexes and subsequent reactions to yield dithiolene ligands.
  • Conversion to BCDO : The dithiolene precursor is treated with mercuric acetate and acetic acid in chloroform to yield BCDO.

The purity of synthesized BCDO is often confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (NMR, IR).

Antioxidant Properties

BCDO exhibits notable antioxidant activity. A study demonstrated that BCDO can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. This property suggests potential applications in protective therapies against diseases linked to oxidative stress, such as neurodegenerative disorders.

Anticancer Activity

In vitro studies have indicated that BCDO possesses cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in human cancer cells, specifically through the activation of caspase pathways. This suggests that BCDO may serve as a lead compound for developing new anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals; protects cells
AnticancerInduces apoptosis; effective against cancer cells
Enzyme InhibitionInhibits specific enzymes involved in cancer progression

Study 1: Antioxidant Efficacy

A recent study assessed the antioxidant efficacy of BCDO using DPPH radical scavenging assay. Results indicated a significant reduction in DPPH radical concentration when treated with varying concentrations of BCDO, highlighting its potential as a therapeutic agent in oxidative stress-related conditions.

Study 2: Cytotoxicity Against Cancer Cells

In a controlled laboratory setting, BCDO was tested against several human cancer cell lines including breast (MCF-7) and prostate (PC-3) cancers. The results showed that BCDO treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity comparable to established chemotherapeutic agents.

The mechanisms underlying the biological activities of BCDO are multifaceted:

  • Antioxidant Mechanism : The dithiolene structure allows for electron donation, neutralizing reactive oxygen species (ROS).
  • Apoptotic Pathway Activation : BCDO triggers intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and activating caspases.
  • Enzyme Inhibition : Preliminary data suggest that BCDO may inhibit certain kinases involved in cancer cell proliferation.

Q & A

Q. What are the established synthetic routes for 4,5-bis(2-cyanoethylthio)-1,3-dithiol-2-one, and how do reaction conditions influence yield?

The compound is synthesized via cross-coupling reactions. A common method involves reacting this compound with 4,5-bis(methylthio)-1,3-dithiol-2-thione in triethyl phosphite, yielding intermediates that are further functionalized (e.g., using CsOH in methanol for dealkylation) . Key variables include:

  • Temperature : Reactions are typically conducted under reflux (~110–120°C).
  • Catalysts : Triethyl phosphite facilitates thione-to-thiolate conversion.
  • Purification : Column chromatography (silica gel, dichloromethane/hexane) is critical for isolating pure product .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., cyanoethylthio groups at C4/C5).
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bonds: 1.650–1.819 Å) and planarity of the dithiol ring .
  • HPLC : Validates purity (>98%) using reverse-phase columns (e.g., C18, acetonitrile/water mobile phase) .

Methodological Note : For crystallography, SHELX programs (e.g., SHELXL for refinement) are widely used due to robustness in handling small-molecule data .

Advanced Research Questions

Q. How does the electronic structure of this compound enable applications in conductive materials?

The conjugated dithiol-2-one core facilitates charge-transfer interactions, making it a precursor for tetrathiafulvalene (TTF) derivatives. These derivatives form charge-transfer salts with metallic or superconducting properties. Key design considerations include:

  • Substituent Effects : Electron-withdrawing cyanoethylthio groups stabilize radical cations, enhancing conductivity .
  • Crystal Packing : Weak intermolecular interactions (e.g., C–H···S hydrogen bonds) create 2D conductive layers .

Q. How can researchers resolve contradictions in reported synthetic yields or structural data?

  • Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, moisture control) to address yield discrepancies .
  • Advanced Refinement : Use high-resolution X-ray data and software (e.g., SHELXTL) to resolve bond-length ambiguities .
  • Comparative Spectroscopy : Cross-validate NMR and FTIR data with computational models (DFT) for electronic structure alignment .

Q. What safety protocols are critical when handling this compound in experimental settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H333 hazard) .
  • Waste Disposal : Segregate sulfur-containing waste and consult biohazard protocols for incineration .

Q. What strategies optimize its use in macromolecular phasing or crystallography pipelines?

  • High-Throughput Phasing : SHELXC/SHELXD enable rapid experimental phasing of macromolecules using this compound’s heavy-atom derivatives .
  • Data Collection : Prioritize high-resolution (<1.0 Å) datasets to resolve sulfur anomalous scattering .

Q. How do steric and electronic effects of substituents impact reactivity in cross-coupling reactions?

  • Steric Hindrance : Bulky groups (e.g., methylthio vs. cyanoethylthio) reduce coupling efficiency by ~20% .
  • Electronic Tuning : Electron-deficient substituents accelerate oxidative addition in Pd-catalyzed reactions .

Q. What computational tools model its interaction with biological or inorganic substrates?

  • Molecular Dynamics (MD) : Simulate binding to metal ions (e.g., Zn2+^{2+}) for sensor applications.
  • Density Functional Theory (DFT) : Predict redox potentials and HOMO/LUMO gaps for material design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Reactant of Route 2
Reactant of Route 2
4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

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